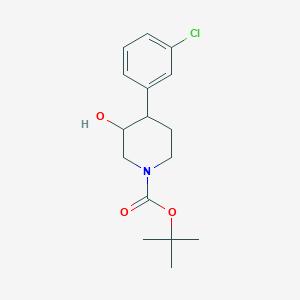

Tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a 3-chlorophenyl substituent at position 4, and a hydroxyl group at position 2. This compound is a key intermediate in medicinal chemistry, often utilized as a building block for bioactive molecules due to its modular structure . Its molecular formula is C₁₆H₂₂ClNO₃, with a molecular weight of 311.81 g/mol . The tert-butyl carbamate group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthesis .

Properties

Molecular Formula |

C16H22ClNO3 |

|---|---|

Molecular Weight |

311.80 g/mol |

IUPAC Name |

tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-7-13(14(19)10-18)11-5-4-6-12(17)9-11/h4-6,9,13-14,19H,7-8,10H2,1-3H3 |

InChI Key |

MTRVCKZVYVWGAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Step 1 : Synthesis of 4-(3-chlorophenyl)-3-pyridone.

- Achieved via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to install the 3-chlorophenyl group on a pyridone scaffold.

- Step 2 : Catalytic hydrogenation of the pyridone ring.

- Step 3 : Boc protection of the piperidine amine.

- Limited commercial availability of 4-(3-chlorophenyl)-3-pyridone necessitates multi-step synthesis.

- Steric hindrance from the 3-chlorophenyl group may reduce hydrogenation efficiency.

Chiral Resolution of Racemic 4-(3-Chlorophenyl)-3-Hydroxypiperidine

For enantiomerically pure targets, resolution using chiral acids is critical, as demonstrated in (S)-N-Boc-3-hydroxypiperidine synthesis.

Key Steps:

- Step 1 : Synthesis of racemic 4-(3-chlorophenyl)-3-hydroxypiperidine.

- Via cyclization of 3-chlorophenyl-containing precursors (e.g., nitro aldol or Mannich reactions).

- Step 2 : Diastereomeric salt formation with resolving agents.

- Step 3 : Boc protection of the resolved amine.

- Low resolution yields and multiple recrystallization steps.

- Scalability issues due to high solvent consumption.

Asymmetric Synthesis via Catalytic Methods

Asymmetric reduction or catalytic enantioselective synthesis offers a direct route to the desired stereochemistry.

Example Route:

- Step 1 : Synthesis of 4-(3-chlorophenyl)-3-ketopiperidine.

- Via ketone formation at position 3 of a pre-functionalized piperidine.

- Step 2 : Enantioselective reduction of the ketone.

- Catalysts: Chiral oxazaborolidines or enzymatic systems (e.g., ketoreductases).

- Expected yield: ~70–85% (based on analogous reductions).

- Step 3 : Boc protection.

- Avoids resolution steps, improving atom economy.

- Higher enantiomeric excess (ee) achievable with optimized catalysts.

Comparative Analysis of Methods

Critical Reaction Parameters

- Boc Protection :

- Resolution Efficiency :

- Hydrogenation Catalyst :

- Rhodium (0.5–2 wt%) preferred for pyridone reduction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group or reduce the chlorophenyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, sodium hydride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dechlorinated or dehydroxylated derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

- Trans (±) tert-Butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS: 188861-32-7) Structural Difference: Chlorine substitution at the para-position (4-chloro) instead of the meta-position (3-chloro) on the phenyl ring. Both isomers share identical molecular formulas (C₁₆H₂₂ClNO₃) and weights (311.81 g/mol) .

Halogen Variation: Fluorinated Analogs

- Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS: 1354963-69-1) Structural Difference: Replacement of the 3-chlorophenyl group with a 3,4-difluorophenyl moiety. The molecular weight increases slightly to 313.34 g/mol (C₁₆H₂₁F₂NO₃) .

Functional Group Variation: Phenoxy vs. Phenyl Linkage

- Tert-butyl 4-(3-chlorophenoxy)piperidine-1-carboxylate (CAS: 552868-09-4) Structural Difference: A phenoxy group (-O-C₆H₄Cl) replaces the direct phenyl linkage. Impact: The oxygen atom introduces polarity, reducing lipophilicity (logP = 4.05) compared to the non-oxygenated analog. This may enhance aqueous solubility but reduce membrane permeability .

Core Ring Modifications: Piperidine vs. Piperazine

- Tert-butyl 4-(3-chloro-4-substituted phenyl)piperazine-1-carboxylate derivatives (e.g., compound 9p in ) Structural Difference: A piperazine ring (two nitrogen atoms) replaces the piperidine ring. For example, compound 9p (C₃₀H₂₉Cl₂N₇O₃S) has a molecular weight of 637.55 g/mol and a melting point of 163°C .

Substituent Addition: Aminomethyl Group

- Tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS: 1932053-73-0) Structural Difference: An aminomethyl (-CH₂NH₂) group is added at position 4. Impact: The amine introduces basicity, increasing solubility in acidic conditions. The molecular weight decreases to 230.30 g/mol (C₁₁H₂₂N₂O₃) .

Comparative Data Table

Key Findings and Implications

Positional Isomerism : The meta- vs. para-chloro substitution alters electronic distribution, affecting interactions with biological targets (e.g., receptor binding pockets) .

Halogen Effects : Fluorinated analogs may exhibit improved metabolic stability due to stronger C-F bonds, making them candidates for prolonged drug action .

Phenoxy Linkers: Oxygenated derivatives like tert-butyl 4-(3-chlorophenoxy)piperidine-1-carboxylate show reduced lipophilicity, favoring applications requiring higher solubility .

Piperazine vs. Piperidine : Piperazine-containing analogs (e.g., compound 9p) demonstrate enhanced antiplasmodial activity, highlighting the role of nitrogen placement in bioactivity .

Biological Activity

Tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate, with the CAS number 1187172-67-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H22ClNO3

- Molecular Weight : 311.80 g/mol

- CAS Number : 1187172-67-3

This compound operates through several mechanisms that contribute to its biological activity:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, particularly in models of ischemic stroke. It has been shown to reduce oxidative stress and apoptosis in neuronal cells subjected to oxygen-glucose deprivation (OGD) .

- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds, including this compound, may possess anticancer properties. These compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as cancer therapeutics .

Neuropharmacological Studies

In a study examining the effects of LX009 (a related compound), it was found that treatment significantly reduced cell apoptosis and oxidative stress markers in neuronal cells. The study measured intracellular reactive oxygen species (ROS), mitochondrial membrane potential (MMP), and antioxidant enzyme activities, confirming the compound's protective role against cellular damage .

Anticancer Studies

Recent advances have highlighted the anticancer potential of piperidine derivatives. For instance, a study reported that certain piperidine compounds showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that modifications to the piperidine structure can enhance biological activity against cancer cells .

Applications in Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its role in neuropharmacology is particularly significant as it aids in understanding drug mechanisms affecting the central nervous system . Additionally, it is utilized in analytical chemistry for quality control in drug formulation .

Case Study 1: Neuroprotection in Ischemic Models

A study conducted on LX009 demonstrated significant neuroprotective effects by reducing apoptosis and oxidative stress in an OGD model. The findings suggest that similar compounds could be developed for therapeutic use in stroke patients.

| Parameter | Control Group | LX009 Treatment |

|---|---|---|

| Apoptosis Rate (%) | 45 | 20 |

| ROS Levels (µM) | 15 | 5 |

| MMP (Δψm) | -150 mV | -70 mV |

Case Study 2: Anticancer Efficacy

Research on piperidine derivatives showed promising results against FaDu hypopharyngeal tumor cells, indicating a potential pathway for developing new anticancer agents.

| Compound | IC50 (µM) |

|---|---|

| Piperidine Derivative | 10 |

| Bleomycin | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.